molecular formula C13H14N6O3 B4639811 1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide

1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide

Cat. No.: B4639811
M. Wt: 302.29 g/mol
InChI Key: GWGIICKCLHLVKK-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide is a complex organic compound characterized by the presence of a nitrophenyl group, a tetrazole ring, and a cyclopentane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Cyclopentane Carboxylation: The formation of a cyclopentane carboxylic acid derivative, which can be achieved through various methods such as Grignard reactions or Friedel-Crafts acylation.

    Tetrazole Formation: The synthesis of the tetrazole ring, which can be accomplished by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Amidation: The final step involves coupling the nitrophenyl group, the tetrazole ring, and the cyclopentane carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group and tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclohexane-1-carboxamide: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

    1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)benzene-1-carboxamide: Similar structure with a benzene ring instead of a cyclopentane ring.

Uniqueness

1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrophenyl group and a tetrazole ring in a cyclopentane framework distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c20-11(14-12-15-17-18-16-12)13(7-1-2-8-13)9-3-5-10(6-4-9)19(21)22/h3-6H,1-2,7-8H2,(H2,14,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGIICKCLHLVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide
Reactant of Route 2
1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide
Reactant of Route 3
1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide
Reactant of Route 4
1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide
Reactant of Route 5
1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide
Reactant of Route 6
1-(4-nitrophenyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide

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